4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride
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Overview
Description
4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8BrFO3S It is a derivative of benzene, featuring bromine, methoxy, and methyl groups, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-methoxy-5-methylbenzenesulfonyl fluoride. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. Conditions typically involve mild bases such as triethylamine or pyridine.
Oxidation Reactions: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibitors, particularly those targeting sulfonyl fluoride-sensitive enzymes.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylbenzenesulfonyl fluoride: Similar structure but lacks the methoxy group.
2-bromo-5-methoxybenzyl bromide: Similar structure but contains a bromomethyl group instead of a sulfonyl fluoride group.
Uniqueness
4-bromo-2-methoxy-5-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both the methoxy and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
2680536-70-1 |
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Molecular Formula |
C8H8BrFO3S |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
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